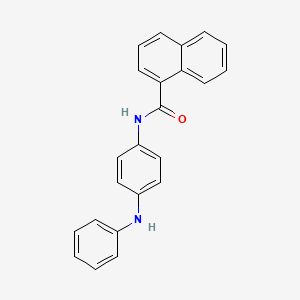![molecular formula C16H15ClN4S B5886296 5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5886296.png)
5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole, also known as CBT, is a tetrazole derivative that has gained attention in the scientific community due to its potential as a therapeutic agent. It has been found to have various biochemical and physiological effects, making it a promising compound for further research.
Mechanism of Action
5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole exerts its effects through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. It has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, it has been found to activate the JNK signaling pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activity. It has also been found to have hypoglycemic effects and to improve insulin sensitivity in diabetic rats. Additionally, 5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, its synthesis method is relatively simple and can be easily scaled up. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole. One area of interest is its potential as a therapeutic agent for cancer, Alzheimer's disease, and diabetes. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Other potential future directions include exploring its effects on other signaling pathways and investigating its potential as a drug delivery system.
Synthesis Methods
5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole can be synthesized through a multistep process involving the reaction of 4-chlorobenzyl chloride with sodium azide, followed by the reaction of the resulting intermediate with 3,4-dimethylphenylhydrazine. The final step involves the reaction of the resulting intermediate with sulfur to yield 5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole.
Scientific Research Applications
Research on 5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole has shown its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. It has been found to have anti-tumor activity by inducing apoptosis in cancer cells. Additionally, it has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain. 5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole has also been found to have hypoglycemic effects by increasing insulin sensitivity in diabetic rats.
properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4S/c1-11-3-8-15(9-12(11)2)21-16(18-19-20-21)22-10-13-4-6-14(17)7-5-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUQMBMIBFSFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(2-furyl)acryloyl]indoline](/img/structure/B5886235.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5886240.png)
![6-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5886246.png)

![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5886256.png)

![1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-4,4-dimethyl-1-penten-3-one](/img/structure/B5886264.png)
![9-mercapto-8-(2-methyl-2-propen-1-yl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5886267.png)

![N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5886288.png)

